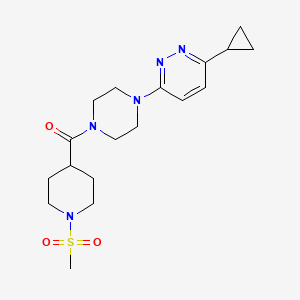

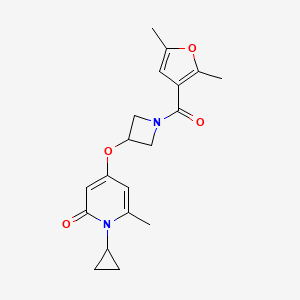

![molecular formula C19H17N5O3S B3003388 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1189881-21-7](/img/structure/B3003388.png)

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been studied for its potential anticonvulsant properties and as a DNA intercalator with anticancer activities .

Synthesis Analysis

The compound was synthesized using 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide as a precursor . The newly synthesized compounds were characterized by IR, (1)H NMR, and mass spectral data .Molecular Structure Analysis

The molecular structure of the compound was confirmed chemically by elemental analyses and spectral data (IR, 1 H NMR, 13 C NMR, and Mass) .Chemical Reactions Analysis

The compound was used as a precursor for the syntheses of novel quinoxaline derivatives with potential anticonvulsant properties .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were characterized by IR, (1)H NMR, and mass spectral data .Aplicaciones Científicas De Investigación

Anticancer Activity

The triazoloquinoxaline derivatives have been designed and synthesized for their potential as anticancer agents . They have shown DNA intercalation activities, which is a mechanism by which these compounds can inhibit cancer cell growth. These derivatives have been evaluated against various cancer cell lines such as HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells .

Molecular Docking Studies

Molecular docking studies are performed to investigate the binding modes of these compounds with the DNA active site. This helps in understanding how these derivatives interact at the molecular level and can lead to the development of more effective anticancer drugs .

Antibacterial and Antifungal Activities

Some triazoloquinoxaline derivatives have been assessed for their antibacterial and antifungal activities . This suggests that they could be used in the development of new antimicrobial agents to treat various bacterial and fungal infections .

Anti-proliferative Activities

These compounds have also been tested for their anti-proliferative activities against different cancer cell lines, indicating their potential to prevent the spread of cancer cells .

Inhibition of VEGFR-2

VEGFR-2 is a key target in cancer therapy because it plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing ones, which is essential for tumor growth. Some triazoloquinoxaline derivatives have been designed to inhibit VEGFR-2, which could make them valuable in treating cancers that are dependent on angiogenesis .

Mecanismo De Acción

Target of Action

The primary target of this compound is DNA . The compound intercalates with DNA, which means it inserts itself between the base pairs of the DNA helix . This interaction can disrupt the normal functioning of the DNA and has implications for cell growth and replication .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix . This can disrupt the normal structure of the DNA and interfere with processes such as transcription and replication .

Biochemical Pathways

The compound’s interaction with DNA can affect various biochemical pathways. By intercalating with DNA, the compound can disrupt the normal functioning of the DNA, which can in turn affect the transcription and replication processes . This can lead to a decrease in the proliferation of cells, which is why this compound and others like it are often studied for their potential as anticancer agents .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial in determining its bioavailability .

Result of Action

The result of the compound’s action is a decrease in cell proliferation . By disrupting the normal functioning of DNA through intercalation, the compound can interfere with the transcription and replication processes, leading to a decrease in the proliferation of cells . This is why the compound and others like it are often studied for their potential as anticancer agents .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other molecules can affect the compound’s interaction with its target, DNA .

Direcciones Futuras

The compound displayed promising anticancer activities, particularly against HepG2, HCT116, and MCF-7 cancer cell lines . It may be useful as a template for future design, optimization, and investigation to produce more potent anticancer analogs . Further studies are needed to optimize its pharmacokinetic properties and improve its bioavailability .

Propiedades

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3S/c1-26-12-7-8-14(16(9-12)27-2)21-17(25)10-28-19-18-23-20-11-24(18)15-6-4-3-5-13(15)22-19/h3-9,11H,10H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXNHVRRCNVCMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

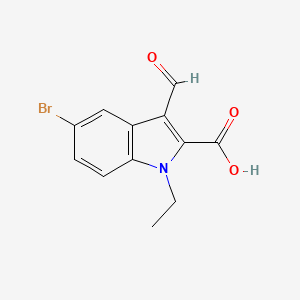

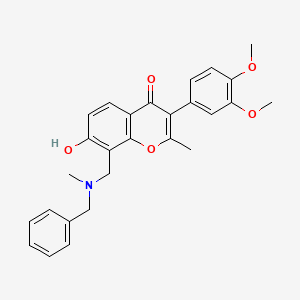

![[(2,4,5-Trimethylphenyl)sulfonyl]piperidine](/img/structure/B3003308.png)

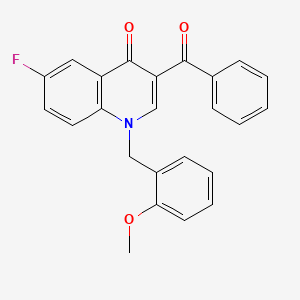

![N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide](/img/structure/B3003312.png)

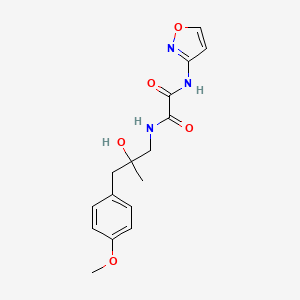

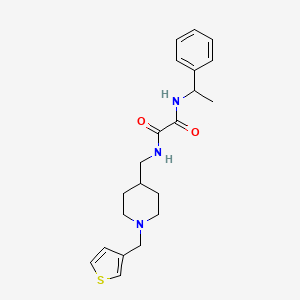

![2-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3003314.png)

![(E)-1-[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B3003322.png)

![5-chloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3003324.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B3003325.png)